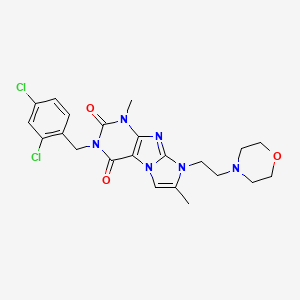

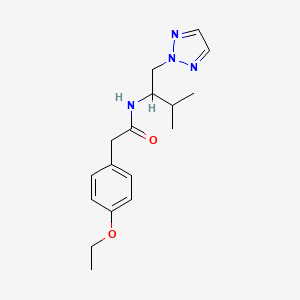

![molecular formula C14H11N5OS2 B2937581 1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171482-70-4](/img/structure/B2937581.png)

1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzothiazole . Benzothiazole and its derivatives are known for their diverse biological activities and are used in medicinal chemistry, drug design, and advanced materials due to their structural complexities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years. A catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole core and additional functional groups. The InChI code for a similar compound, 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine, is1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) . Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents have been reported . Additionally, 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes .科学的研究の応用

Antibacterial Agents

Pyrazole derivatives have been designed and synthesized, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds are evaluated for their cytotoxic activity against mammalian cell lines, indicating their potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).

Anti-TMV Activity

Research on bis-pyrazole compounds has shown significant inactivation effects against tobacco mosaic virus (TMV), with some derivatives demonstrating superior activity to existing treatments. This highlights the potential of pyrazole derivatives in agricultural applications to protect crops from viral infections (Zhang et al., 2012).

Anti-Tumor Agents

A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential application of similar compounds in cancer research and therapy (Gomha et al., 2016).

Photocatalysis and Fluorescent Sensing

Metal–organic complexes containing pyrazole derivatives have been synthesized, showcasing distinct performances in fluorescent sensing for various ions and photocatalytic degradation of dyes. This application is crucial for environmental monitoring and the development of efficient photocatalysts for water treatment (Wang et al., 2020).

Antimicrobial Agents

The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has been reported, with these compounds exhibiting good antimicrobial activities against various microorganisms. This highlights their potential use in developing new antimicrobial drugs (Abdel-Wahab et al., 2017).

作用機序

While the exact mechanism of action for this specific compound is not available, benzothiazole derivatives are known to bind different locations of biological macromolecules . They modulate the function of enzymes and receptors, making them important for studying cell biology and the treatment of diseases .

将来の方向性

特性

IUPAC Name |

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS2/c1-7-16-11-10(21-7)4-3-8-12(11)22-14(17-8)18-13(20)9-5-6-15-19(9)2/h3-6H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFLXIJPBRKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

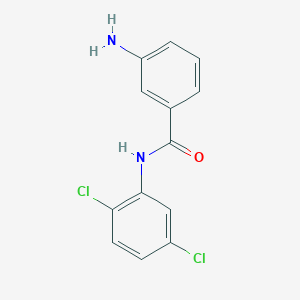

![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)

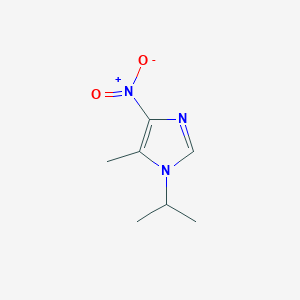

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2937501.png)

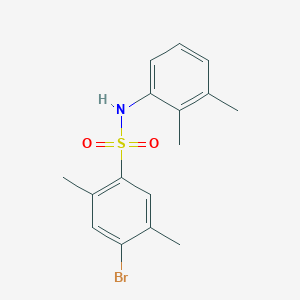

![1-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2937509.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937513.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2937517.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)